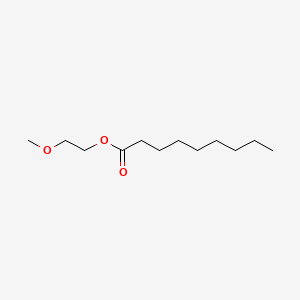
2-Methoxyethyl nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl nonanoate is an organic compound with the molecular formula C₁₂H₂₄O₃ and a molecular weight of 216.3172 g/mol . It is an ester formed from the reaction of nonanoic acid and 2-methoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyethyl nonanoate can be synthesized through the esterification reaction between nonanoic acid and 2-methoxyethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient large-scale production of the compound.
Chemical Reactions Analysis
Chemical Reactions of 2-Methoxyethyl Nonanoate
As an ester, this compound can undergo several chemical reactions:
-
Hydrolysis : Esters can be hydrolyzed to form a carboxylic acid and an alcohol. This reaction can occur under acidic or basic conditions.
-
Transesterification : This reaction involves the exchange of the alkoxy group of an ester with another alcohol. It is commonly used in biodiesel production, where triglycerides are transesterified with methanol or ethanol to produce fatty acid methyl or ethyl esters.
-
Oxidation : Esters can undergo oxidation reactions, which are relevant in various industrial applications.
These reactions are significant in both synthetic organic chemistry and industrial applications.
Derivatives of Methyl 9,9-Dimethoxynonanoate
While the primary focus is on this compound, it is relevant to consider derivatives of similar compounds like methyl 9,9-dimethoxynonanoate, as they exhibit related chemical behaviors. Methyl 9,9-dimethoxynonanoate can undergo alcoholysis at either the acetal or ester function, depending on specific conditions of temperature, time, and catalyst .
-
Selective Alcoholysis : Acid-catalyzed alcoholysis of methyl 9,9-dimethoxynonanoate can lead to concurrent alcoholysis of both the ester and acetal functions, especially under prolonged periods at the reflux temperature of the alcohol .
-
Temperature-Controlled Reactions : When the temperature is maintained between 50-75°C and the reaction time is limited to under 4 hours, alcoholysis is confined exclusively to the acetal group .
-
Example Reaction : Refluxing methyl 9,9-methoxynonanoate with 1-hexanol at 155°C for 4 hours in the presence of KHSO4
results in 21.2% alcoholysis of both the ester and acetal functions .
Stability of Polyvinyl Chloride (PVC)
Derivatives of methyl 9,9-dimethoxynonanoate, particularly those with a dimethyl acetal group, can enhance the heat stability of polyvinyl chloride (PVC) . This increased stability is observed even in unstabilized PVC, which lacks conventional epoxy stabilizer additives .
Scientific Research Applications
2-Methoxyethyl nonanoate has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of fragrances, flavors, and plasticizers
Mechanism of Action
The mechanism of action of 2-methoxyethyl nonanoate primarily involves its ester linkage. In biological systems, esterases can hydrolyze the ester bond, releasing nonanoic acid and 2-methoxyethanol. These products can then participate in various metabolic pathways. The ester linkage also allows the compound to act as a prodrug, releasing active agents upon hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Methyl nonanoate: An ester formed from methanol and nonanoic acid.
Ethyl nonanoate: An ester formed from ethanol and nonanoic acid.
Propyl nonanoate: An ester formed from propanol and nonanoic acid.
Uniqueness
2-Methoxyethyl nonanoate is unique due to the presence of the 2-methoxyethyl group, which imparts different physicochemical properties compared to other nonanoate esters. This group can influence the compound’s solubility, reactivity, and interactions with biological systems .
Properties
CAS No. |
34912-26-0 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-methoxyethyl nonanoate |
InChI |
InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-12(13)15-11-10-14-2/h3-11H2,1-2H3 |
InChI Key |
SWYNLZZOIDBOEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCCOC |
Related CAS |
109909-40-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















